![molecular formula C20H21NO4 B2706870 1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-65-2](/img/structure/B2706870.png)

1'-(4-Methoxybenzyl)-7'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

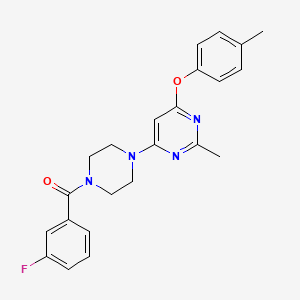

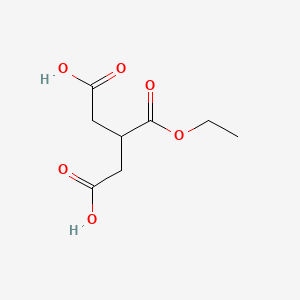

1’-(4-Methoxybenzyl)-7’-methylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is a chemical compound with the molecular formula C19H19NO4 . It is related to 1,3-dioxanes and 1,3-dioxolanes, which are organic compounds that can be prepared from carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or a Lewis acid catalyst .

Synthesis Analysis

The synthesis of 2,3-disubstituted 1,4-dioxanes can be achieved from α,β-unsaturated ketones using the Williamson strategy . A reagent combination of NaIO4 and NH2OH·HCl reacts with α,β-unsaturated ketones followed by the nucleophile ethylene glycol allowing the synthesis of 2,3-disubstituted 1,4-dioxanes using cesium carbonate as a base under Williamson ether synthesis .Wissenschaftliche Forschungsanwendungen

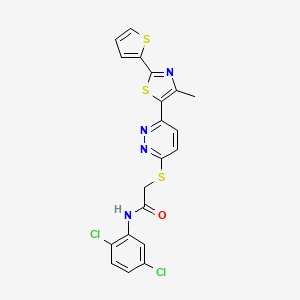

Colorimetric Detection Applications

A novel spirooxazine derivative, 6'-(indolin-1-yl)-1-(4-methoxybenzyl)-3,3-dimethylspiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine] (SPO), exhibited high selectivity and sensitivity for colorimetric detection of CH3Hg+ over other cations, including Hg2+. The molecular structure of SPO was confirmed through single-crystal and spectroscopic analyses. Upon UV activation in a 1,4-dioxane solution, SPO demonstrated a new absorption band at 590 nm, indicative of its structural isomerization into an open-form merocyanine, forming complexes with Hg2+ or CH3Hg+ in a 1:1 mole ratio. The detection limit for these cations in 1,4-dioxane showed values at the nM level, making it a highly sensitive detection method (Pattaweepaiboon et al., 2020).

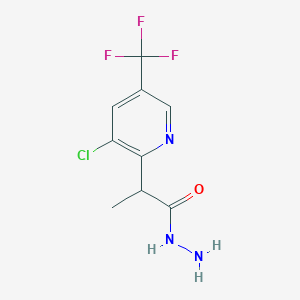

Synthesis and Pharmacological Properties

1‘-organylspiro[indane-1,4‘-piperidine] derivatives, including 4-methoxybenzyl variants, are recognized as high-affinity, selective σ ligands. These derivatives, upon replacing the carbon spirocenter with a silicon atom, demonstrated significant σ affinities. The study encompassed structural analyses through crystal structure analyses and computational studies. These compounds were evaluated for their affinities for various central nervous system receptors, demonstrating their potential in pharmacological applications (Tacke et al., 2003).

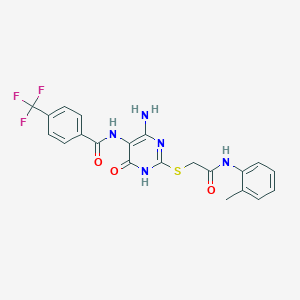

Chemical Reactivity and Compound Synthesis

Studies on 4-(2-nitrobenzylidene)-1-phenyl-2-pyrazolin-5-one reduction in dioxane showed the formation of various derivatives, including 1'-phenylspiro[indoline-2,4'-[2]pyrazoline]-5'-one. These compounds' reactivity, including their oxidation, reductions, and reactions with nucleophiles, were explored. Preliminary pharmacological properties of some synthesized compounds were also reported, indicating their potential in chemical synthesis and pharmacological research (Coutts et al., 1975).

Eigenschaften

IUPAC Name |

1'-[(4-methoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-14-5-3-6-17-18(14)21(13-15-7-9-16(23-2)10-8-15)19(22)20(17)24-11-4-12-25-20/h3,5-10H,4,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUTZZDHCSNQGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C3(C(=O)N2CC4=CC=C(C=C4)OC)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea](/img/structure/B2706787.png)

![[4-(2-Chlorophenyl)piperazin-1-yl]-(6-cyclopropylpyrimidin-4-yl)methanone](/img/structure/B2706800.png)

![Tert-butyl 2-(iodomethyl)-1,4-dioxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2706802.png)

![4-[5-(3-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2706808.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2706809.png)